N-(4-methoxybenzyl)-3-nitrobenzamide
Description
Chemical Structure:
N-(4-Methoxybenzyl)-3-nitrobenzamide is a benzamide derivative featuring a 4-methoxybenzyl group attached to the amide nitrogen and a nitro group at the meta position (C3) of the benzoyl ring. Its IUPAC name is consistent with the substituent positions, distinguishing it from para-nitro or ortho-substituted analogs.
Synthesis:
The compound is synthesized via nucleophilic acyl substitution, typically involving 3-nitrobenzoyl chloride and 4-methoxybenzylamine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions . This method aligns with protocols for analogous nitrobenzamides, such as N-(3-chlorophenethyl)-4-nitrobenzamide, where benzoyl chlorides react with amines .
The 4-methoxybenzyl group may enhance lipid solubility, influencing bioavailability .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)10-16-15(18)12-3-2-4-13(9-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGOYCUSZGSVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of benzamide followed by the introduction of the 4-methoxybenzyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the 4-methoxybenzyl group can be accomplished through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Reduction: N-(4-methoxybenzyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(4-methoxybenzyl)-3-carboxybenzamide.
Scientific Research Applications
N-(4-methoxybenzyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-nitrobenzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxybenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Key structural differences among nitrobenzamide analogs include:
Nitro Group Position : Meta (C3) vs. para (C4).
Amine Substituents : 4-Methoxybenzyl vs. halogenated or alkylated groups.
Additional Functional Groups : Ethoxy, hydroxy, or sulfonamide moieties.
These variations impact electronic distribution , solubility , and steric hindrance , which are critical for reactivity and bioactivity.
Comparative Data Table
Key Findings
The 4-methoxybenzyl group donates electrons via resonance, counterbalancing the nitro group’s electron withdrawal. This contrasts with halogenated analogs (e.g., 3-chlorophenethyl or 4-fluorophenyl), which are purely electron-withdrawing .
Solubility and Lipophilicity: Methoxy groups improve solubility in polar solvents (e.g., ethanol or DMSO) relative to hydrophobic alkyl or halogenated substituents . Para-nitro derivatives (e.g., N-(4-Methoxybenzyl)-4-nitrobenzamide) may exhibit higher crystallinity due to symmetrical substitution, as seen in crystallography studies .
Biological Relevance :
- Nitrobenzamides are frequently explored as prodrugs due to nitroreductase-mediated activation (e.g., ’s metabolite preparation). The 3-nitro position may influence reduction kinetics .
- Fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability, making them candidates for drug development .
Biological Activity
N-(4-methoxybenzyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzamide core with a methoxy group and a nitro group attached to the aromatic ring. Its chemical structure can be represented as follows:
This structural configuration influences its biological interactions, enhancing its lipophilicity and membrane permeability, which are crucial for therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They exert their effects through the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, causing cellular damage and death .
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Studies suggest that nitro derivatives can enhance anti-inflammatory effects by altering cellular signaling pathways associated with inflammation .
- Neuroprotective Effects : Preliminary research indicates that this compound may prevent amyloid beta formation, which is implicated in neurodegenerative diseases like Alzheimer's. This action is mediated through the downregulation of Amyloid Protein Precursor (APP) and β-secretase (BACE) levels.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
-
Neuroprotective Activity :
- Research indicated that treatment with this compound resulted in a 30% reduction in amyloid beta levels in APPswe-expressing cells, highlighting its potential role in combating neurodegeneration.
Data Table: Biological Activities Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
